

5-(Tributylstannyl)thiazole: A Versatile Building Block for Bioactive Molecules

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Compound of Interest

Compound Name: 5-(Tributylstannyl)thiazole

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Application Notes & Protocols for Researchers in Drug Discovery

Introduction

The thiazole ring is a prominent heterocyclic scaffold found in a vast array of biologically active compounds, including natural products and synthetic drugs.^{[1][2]} Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in medicinal chemistry. **5-(Tributylstannyl)thiazole** has emerged as a key building block for the synthesis of complex thiazole-containing molecules, primarily through the palladium-catalyzed Stille cross-coupling reaction. This organostannane reagent offers a reliable and versatile method for the formation of carbon-carbon bonds, enabling the introduction of the thiazole moiety into a wide range of molecular architectures.

This document provides detailed application notes and experimental protocols for the use of **5-(tributylstannyl)thiazole** in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors and other therapeutic agents.

Applications in Bioactive Molecule Synthesis

5-(Tributylstannyl)thiazole is a valuable reagent for the synthesis of various classes of bioactive molecules, including but not limited to:

- **Kinase Inhibitors:** Many kinase inhibitors feature a thiazole core, which often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The Stille coupling of

5-(tributylstannyl)thiazole with appropriate aryl or heteroaryl halides provides a convergent and efficient route to construct these complex inhibitors. Thiazole-containing compounds have shown inhibitory activity against a range of kinases, including CK2, GSK3 β , and Itk.[3][4][5]

- **Anticancer Agents:** The thiazole moiety is present in several clinically used anticancer drugs. [6] The development of novel thiazole derivatives as potential anticancer agents often involves the use of building blocks like **5-(tributylstannyl)thiazole** to explore structure-activity relationships (SAR).
- **Antimicrobial Agents:** Thiazole-containing compounds have demonstrated significant antibacterial and antifungal activities. The synthesis of novel thiazole derivatives via Stille coupling allows for the rapid generation of compound libraries for antimicrobial screening.
- **Natural Product Analogs:** Many complex natural products with potent biological activities contain a thiazole ring. **5-(Tributylstannyl)thiazole** can be employed in the total synthesis or derivatization of these natural products to improve their pharmacological properties.

Experimental Protocols

General Protocol for Stille Cross-Coupling of 5-(Tributylstannyl)thiazole

This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling reaction between **5-(tributylstannyl)thiazole** and an aryl or heteroaryl halide. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

- **5-(Tributylstannyl)thiazole**
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
- Ligand (if required, e.g., PPh₃, AsPh₃)
- Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)

- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 eq).
- Reagent Addition: Add **5-(tributylstannyl)thiazole** (1.1 - 1.5 eq).
- Solvent Addition: Add the anhydrous and degassed solvent.
- Catalyst Addition: Add the palladium catalyst (0.01 - 0.05 eq) and ligand (if necessary).
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Further wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

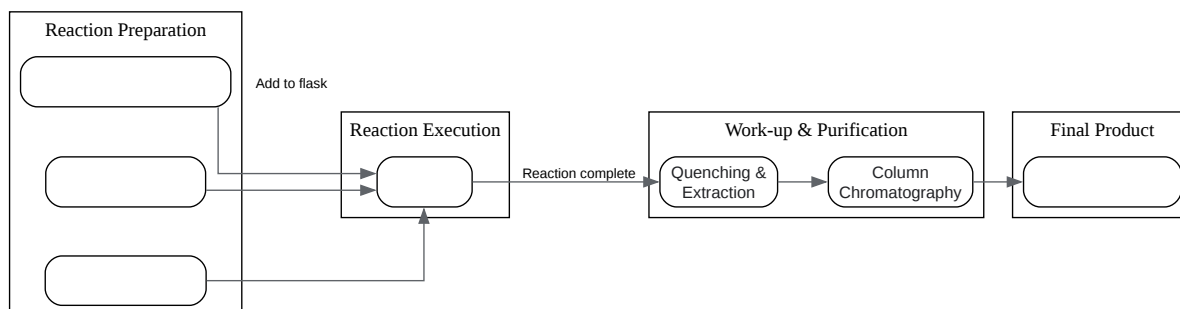
Data Presentation

Table 1: Representative Stille Coupling Reactions using Thiazole-Stannane Derivatives

Entry	Aryl Halide	Stannane	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	5,5'-dibromo-4,4'-diphenyl-2,2'-bithiazole	9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole	Pd(Ph ₃ P) ₂ Cl ₂ (5)	Toluene	Reflux	2	85	[7]
2	Aryl Iodide	5-(Tributylstannyl)-4-fluoropyrazole	Pd Catalyst	Not Specified	Not Specified	Not Specified	Good	[8]

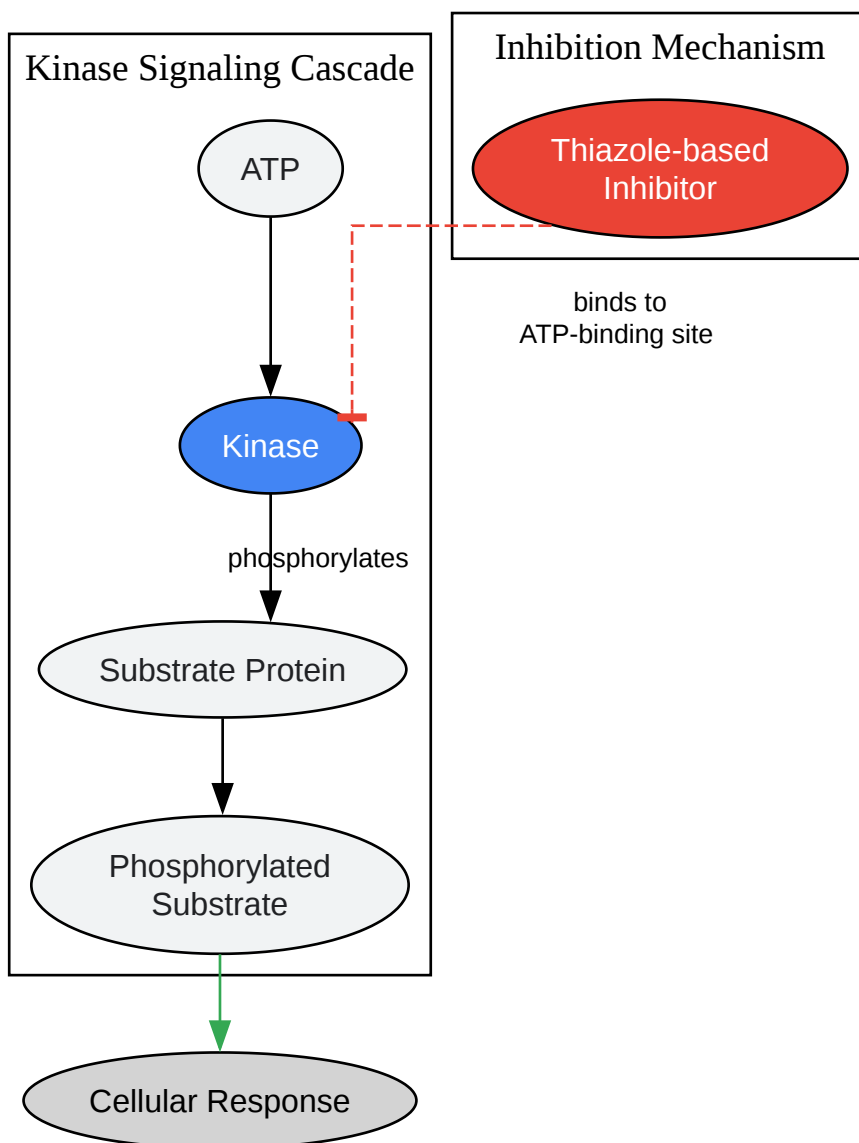
Note: The data in this table is illustrative and may not directly involve **5-(tributylstannyl)thiazole** due to the limited availability of specific quantitative data in the searched literature. However, it represents typical conditions and yields for similar Stille coupling reactions.

Mandatory Visualization



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Caption: General workflow for the synthesis of bioactive thiazole derivatives via Stille coupling.



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Caption: Simplified signaling pathway illustrating kinase inhibition by a thiazole-based molecule.

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